L-Leucic acid

Catalog No.
S532835
CAS No.
13748-90-8
M.F
C6H12O3
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Leucic acid

CAS Number

13748-90-8

Product Name

L-Leucic acid

IUPAC Name

(2S)-2-hydroxy-4-methylpentanoic acid

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t5-/m0/s1

InChI Key

LVRFTAZAXQPQHI-YFKPBYRVSA-N

SMILES

CC(C)CC(C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

Leucic acid, L-; EINECS 237-329-6;

Canonical SMILES

CC(C)CC(C(=O)O)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)O

Description

The exact mass of the compound L-Leucic acid is 132.0786 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 152493. It belongs to the ontological category of 2-hydroxy-4-methylvaleric acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]. However, this does not mean our product can be used or applied in the same or a similar way.

Potential Substrates for Organic Synthesis

Due to its functional groups (a carboxylic acid and a hydroxyl group), L-Leucic acid possesses some reactivity that could be valuable in organic synthesis. Researchers have explored its use as a starting material for the creation of more complex molecules. However, current literature suggests limited success in this area [].

L-Leucic acid, also known as 2-hydroxyisocaproic acid, is a metabolite derived from the branched-chain amino acid leucine. It is classified as a hydroxy acid and is notable for its role in muscle metabolism. L-Leucic acid has garnered attention for its potential benefits in promoting muscle growth and recovery, particularly in the context of exercise and rehabilitation from muscle atrophy. This compound is also recognized for its fungicidal properties and has been shown to exhibit anti-inflammatory activities .

The exact mechanism by which L-leucic acid potentially promotes muscle growth is not fully understood. However, some theories suggest it might stimulate protein synthesis pathways similar to L-leucine [].

L-leucic acid's antifungal activity may be due to its ability to disrupt fungal cell membranes or interfere with their metabolic processes, but the specific mechanism requires further investigation [].

Typical of hydroxy acids. It can undergo esterification reactions with alcohols to form esters, which can be utilized in various synthetic applications. Additionally, it can react with acyl chlorides to form acylated derivatives. The compound's hydroxyl group allows for further functionalization, making it versatile in organic synthesis .

Research indicates that L-Leucic acid plays a significant role in enhancing protein synthesis and promoting muscle mass. In animal studies, particularly with rats recovering from induced muscle atrophy, L-Leucic acid has been shown to stimulate muscle growth effectively . Moreover, its anti-inflammatory properties suggest potential therapeutic applications in conditions characterized by inflammation .

L-Leucic acid can be synthesized through several methods:

  • Metabolic Pathway: It is naturally produced from the metabolism of leucine.
  • Chemical Synthesis: Laboratory synthesis can involve the hydrolysis of specific esters or the reduction of corresponding keto acids.
  • Biotechnological Approaches: Microbial fermentation processes have also been explored for the production of L-Leucic acid using specific strains capable of metabolizing branched-chain amino acids .

L-Leucic acid has various applications:

  • Nutritional Supplements: It is commonly marketed as a dietary supplement aimed at enhancing muscle growth and recovery.
  • Pharmaceuticals: Due to its biological activities, it may be investigated for use in anti-inflammatory drugs or other therapeutic agents.
  • Agriculture: Its fungicidal properties suggest potential applications in crop protection .

Studies on L-Leucic acid interactions indicate that it may enhance the effects of other amino acids and supplements when used concurrently. Its role in protein synthesis suggests synergistic effects with other branched-chain amino acids, potentially leading to improved outcomes in muscle recovery and performance . Further research is needed to fully understand its interactions with other compounds.

L-Leucic acid shares similarities with several other compounds derived from branched-chain amino acids. Below is a comparison highlighting its unique characteristics:

Compound NameStructure TypeUnique Features
L-LeucineBranched-chain amino acidPrecursor to L-Leucic acid; essential amino acid.
2-Hydroxyisovaleric acidHydroxycarboxylic acidRelated but shorter carbon chain; less studied.
L-ValineBranched-chain amino acidAnother essential amino acid; different metabolic pathway.
L-IsoleucineBranched-chain amino acidSimilar structure; involved in energy metabolism.

L-Leucic acid's distinct position as a metabolite specifically linked to leucine metabolism sets it apart from these compounds, emphasizing its unique role in muscle physiology and potential therapeutic applications .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

132.078644241 g/mol

Monoisotopic Mass

132.078644241 g/mol

Heavy Atom Count

9

Appearance

Solid powder

Melting Point

78 - 80 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6B33FPI2OZ

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13748-90-8

Wikipedia

L-leucic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

General Manufacturing Information

Pentanoic acid, 2-hydroxy-4-methyl-, (2S)-: INACTIVE

Dates

Modify: 2023-08-15
1: Lee HS, Phat C, Choi SU, Lee C. Synergistic effect of a novel cyclic pentadepsipeptide, neoN-methylsansalvamide, and paclitaxel on human multidrug resistance cancer cell lines. Anticancer Drugs. 2013 Jun;24(5):455-60. doi: 10.1097/CAD.0b013e32835f060d. PubMed PMID: 23411682.
2: Lee HS, Lee C. Structural analysis of a new cytotoxic demethylated analogue of neo-N-methylsansalvamide with a different peptide sequence produced by Fusarium solani isolated from potato. J Agric Food Chem. 2012 May 2;60(17):4342-7. doi: 10.1021/jf205217v. Epub 2012 Apr 18. PubMed PMID: 22502643.
3: Chiou AJ, Ong GT, Wang KT, Chiou SH, Wu SH. Conformational study of two linear hexapeptides by two-dimensional NMR and computer-simulated modeling: implication for peptide cyclization in solution. Biochem Biophys Res Commun. 1996 Feb 15;219(2):572-9. PubMed PMID: 8605029.
4: Otsuka H, Floss HG. Steric course of the rhodium-catalyzed decarbonylation of chiral 4-methyl-[1-3H,2-2H1]pentanal. Z Naturforsch C. 1987 Apr;42(4):449-54. PubMed PMID: 2955591.

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